molecular formula C10H7FN2O4 B3293698 6-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid CAS No. 885521-89-1

6-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid

Cat. No.: B3293698
CAS No.: 885521-89-1
M. Wt: 238.17 g/mol
InChI Key: IPFQBXIIGXHUCB-UHFFFAOYSA-N
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Description

6-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. For instance, the Larock cyclization method can be employed, which involves the reaction of an alkyne with a hydrazone in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxycarbonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

6-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-1H-indazole-4-carboxylic acid
  • Methyl 6-fluoro-1H-indole-4-carboxylate

Comparison

Compared to similar compounds, 6-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxycarbonyl group can enhance its solubility and potentially improve its pharmacokinetic properties .

Properties

IUPAC Name

6-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O4/c1-17-10(16)5-2-4(11)3-6-7(5)8(9(14)15)13-12-6/h2-3H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFQBXIIGXHUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)F)NN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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